molecular formula C12H13Cl2N5OS B305905 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

Cat. No. B305905
M. Wt: 346.2 g/mol
InChI Key: UOXSVOSPAWRHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide, also known as ADTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide is not fully understood. However, studies have suggested that 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide exerts its anticancer and antimicrobial effects by inhibiting specific enzymes and proteins that are essential for cell growth and survival.
Biochemical and Physiological Effects:
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. Additionally, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide has been shown to inhibit the growth of bacterial biofilms, which are known to be highly resistant to antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide in lab experiments is its broad-spectrum activity against cancer cells and bacteria. Additionally, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent.
However, one of the main limitations of using 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide and its potential side effects.

Future Directions

There are several future directions for research on 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide. One potential direction is to further investigate its potential as an anticancer and antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide and its potential side effects. Furthermore, the development of more efficient synthesis methods for 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide could make it more accessible for research and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide involves the reaction of 3,5-dichloroaniline with ethyl 2-cyano-2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-ylthio)acetate in the presence of a base. The resulting product is then hydrolyzed to obtain 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide is as a potential anticancer agent. Studies have shown that 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide exhibits cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anticancer properties, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide has also been studied for its potential as an antimicrobial agent. Studies have shown that 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide exhibits potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Product Name

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

Molecular Formula

C12H13Cl2N5OS

Molecular Weight

346.2 g/mol

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C12H13Cl2N5OS/c1-2-10-17-18-12(19(10)15)21-6-11(20)16-9-4-7(13)3-8(14)5-9/h3-5H,2,6,15H2,1H3,(H,16,20)

InChI Key

UOXSVOSPAWRHHP-UHFFFAOYSA-N

SMILES

CCC1=NN=C(N1N)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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